molecular formula C10H13NO2 B8302988 3-Ethylamino-4-methoxy-benzaldehyde

3-Ethylamino-4-methoxy-benzaldehyde

Cat. No.: B8302988
M. Wt: 179.22 g/mol
InChI Key: MHXFOTURTNGLIC-UHFFFAOYSA-N
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Description

3-Ethylamino-4-methoxy-benzaldehyde is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. As a derivative of the 4-(diethylamino)benzaldehyde (DEAB) core structure, this compound is positioned for investigation as a potential inhibitor of aldehyde dehydrogenase (ALDH) enzymes . ALDHs are overexpressed in various cancer types and are considered a potential therapeutic target; inhibitors based on the benzaldehyde scaffold have shown promise in targeting ALDH1A3 and other isoforms, which are linked to cancer cell proliferation, differentiation, and survival . Researchers can utilize this compound to explore structure-activity relationships (SAR), focusing on how the ethylamino and methoxy substituents influence potency and isoform selectivity compared to other analogues . Beyond enzymology, this benzaldehyde derivative serves as a versatile synthetic intermediate. It can undergo condensation reactions with primary amines to form Schiff bases (azomethines), a class of compounds noted for their diverse applications, including serving as ligands in coordination chemistry and as precursors for the synthesis of more complex heterocyclic systems . The presence of the electron-donating ethylamino group is a key structural feature that may enhance the compound's electronic properties, making it a candidate for developing materials with specific nonlinear optical (NLO) characteristics . This product is intended for research purposes only.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(ethylamino)-4-methoxybenzaldehyde

InChI

InChI=1S/C10H13NO2/c1-3-11-9-6-8(7-12)4-5-10(9)13-2/h4-7,11H,3H2,1-2H3

InChI Key

MHXFOTURTNGLIC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Ethylamino-4-methoxy-benzaldehyde, highlighting differences in substituents, applications, and physicochemical properties based on available evidence:

Compound Name Substituents CAS Number Key Properties/Applications References
4-Ethoxy-3-methoxybenzaldehyde 4-ethoxy, 3-methoxy - Used in synthesizing dehydrozingerone derivatives, which exhibit bioactivity and serve as substrates for heterocycles (e.g., flavones).
4-Methoxy-3-methylbenzaldehyde 4-methoxy, 3-methyl - Non-hazardous compound with broad research applications; supplied in various batch sizes for synthesis.
3-Ethoxy-4-methoxybenzaldehyde 3-ethoxy, 4-methoxy - Structural isomer with ethoxy/methoxy substitution; potential intermediate in medicinal chemistry.
4-(Bromomethyl)benzaldehyde 4-bromomethyl 51359-78-5 Highly reactive due to bromomethyl group; requires stringent safety protocols (e.g., eye/skin flushing).
3-Methoxy-4-(methoxymethoxy)benzaldehyde 3-methoxy, 4-methoxymethoxy 5533-00-6 Limited toxicity data; used in specialized organic syntheses.
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-butoxy, 3-chloro, 5-methoxy 483316-01-4 No hazard classification available; structural complexity may limit solubility.

Functional Group Impact on Reactivity and Bioactivity

  • Ethylamino vs. Alkoxy Groups: The ethylamino group in this compound introduces nucleophilic character, enabling condensation reactions (e.g., with ketones) to form heterocyclic compounds. In contrast, alkoxy-substituted analogs (e.g., 4-Ethoxy-3-methoxybenzaldehyde) are more electron-rich, favoring electrophilic aromatic substitution .
  • Halogen vs. Amino Substituents: Bromomethyl or chloro substituents (e.g., in 4-(Bromomethyl)benzaldehyde) enhance electrophilicity but increase toxicity risks, necessitating rigorous safety measures . The ethylamino group may reduce volatility compared to halogenated analogs.

Preparation Methods

Nitration of 4-Methoxybenzaldehyde

Directed by the methoxy group, nitration of 1 with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C selectively yields 3-nitro-4-methoxybenzaldehyde (4 ) (72% yield). To prevent aldehyde oxidation, 1 is first protected as its dimethyl acetal (5 ) using trimethyl orthoformate (3.0 equiv) and p-toluenesulfonic acid (0.1 equiv) in methanol.

Procedure for Acetal Protection :

  • Reflux 1 (1.0 equiv) with trimethyl orthoformate (3.0 equiv) and MeOH (10 mL) for 3 hours.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate to isolate 5 (89% yield).

Reduction and Alkylation

Catalytic hydrogenation of 4 (1.0 equiv) over 10% Pd/C (5 mol%) in ethanol at 50 psi H₂ produces 3-amino-4-methoxybenzaldehyde (6 ) (68% yield). Subsequent alkylation with ethyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 hours affords 3 (54% yield).

Limitations :

  • Multi-step synthesis lowers overall yield (net 37%).

  • Alkylation may require phase-transfer catalysts for improved efficiency.

Condensation-Reduction Approach

Imine Formation and Reduction

Condensation of 1 (1.0 equiv) with ethylamine (2 ) (1.2 equiv) in choline chloride-malonic acid (ChCl-MA) deep eutectic solvent (DES) at 80°C forms the Schiff base (7 ), which is reduced in situ with NaBH₄ (2.0 equiv) to yield 3 (78% yield). DES enhances reaction rates by stabilizing the imine intermediate through hydrogen bonding.

Optimized Protocol :

  • Heat 1 and 2 in ChCl-MA (3:1 molar ratio) at 80°C for 2 hours.

  • Cool to 0°C, add NaBH₄ portionwise, stir for 1 hour.

  • Extract with ethyl acetate, dry, and concentrate.

Environmental Benefits :

  • DES is recyclable (3 cycles without yield loss).

  • Avoids volatile organic solvents.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Cost Safety
Reductive Amination185$$Mild conditions, STAB handling required
Nitration-Alkylation437$$$$HNO₃/H₂SO₄ hazards
Condensation-Reduction278$$Solvent-free, DES non-toxic

Q & A

Q. Basic Research Focus

  • NMR Analysis : Use DMSO-d6 as a solvent for ¹H and ¹³C NMR to resolve aromatic proton signals (δ 7.0–8.0 ppm) and methoxy/ethylamino groups (δ 3.0–4.0 ppm). Referencing to residual solvent peaks (e.g., DMSO at 2.50 ppm for ¹H) ensures accuracy .
  • IR Spectroscopy : Focus on key functional groups: aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and O-CH₃/C-N stretches (~1250–1100 cm⁻¹). ATR-FTIR with diamond crystal enhances signal clarity .

What computational strategies (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distribution, frontier molecular orbitals, and nucleophilic/electrophilic sites. For thermochemical accuracy, include exact-exchange terms and gradient corrections to predict reaction enthalpies (e.g., ΔrH°) and activation barriers . Software like Gaussian or ORCA is recommended for simulating spectroscopic properties (e.g., NMR chemical shifts) to validate experimental data .

How can contradictions in crystallographic data for derivatives of this compound be resolved?

Advanced Research Focus
Discrepancies in unit cell parameters or bond lengths may arise from twinning or poor data resolution. Use SHELX programs (e.g., SHELXL for refinement) to apply restraints for disordered groups and validate structures via R-factor convergence (<0.05). High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) measurements improve accuracy. Cross-validate with spectroscopic data to confirm substituent orientations .

What methodologies assess the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate measurements .
  • Antimicrobial Screening : Follow CLSI guidelines for broth microdilution assays. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with minimum inhibitory concentration (MIC) thresholds ≤100 µg/mL .

How do solvent effects influence the stability and reactivity of this compound in synthetic pathways?

Advanced Research Focus
Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group but may promote side reactions (e.g., aldol condensation). In contrast, ethanol or methanol reduces oxidation risks. Solvent polarity indices (e.g., ET(30)) and Kamlet-Taft parameters (hydrogen-bond acidity/basicity) should guide solvent selection. Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) to optimize conditions .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Focus
Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Conduct periodic NMR checks for oxidation (e.g., benzoic acid formation) or hydrolysis. Use desiccants (silica gel) to mitigate moisture-induced decomposition .

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